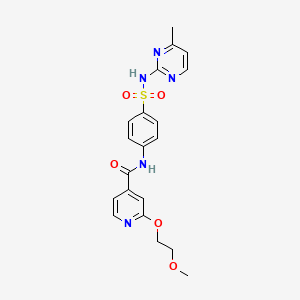![molecular formula C18H13N3O2S2 B2642592 3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole CAS No. 690961-64-9](/img/structure/B2642592.png)
3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide . Subsequent C-H bond functionalization is thought to enable an intramolecular ring closure, thus forming the desired benzo [4,5]thiazolo [2,3- c ] [1,2,4]triazole . This method combines a high functional group tolerance with short reaction times and good to excellent yields .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Agents
Compounds derived from thiazole and triazole scaffolds have been synthesized and evaluated for their antimicrobial and antitubercular properties. For instance, sulfonyl derivatives and Schiff bases incorporating thiazole and triazole units have shown significant antibacterial, antifungal, and antitubercular activities. This demonstrates the potential of thiazole-triazole derivatives as promising leads for developing new antimicrobial agents (G. V. Suresh Kumar, Y. Rajendra Prasad, S. Chandrashekar, 2013).
Biological and Physicochemical Studies
Another area of research involves the comprehensive study of triazole derivatives' structural, nonlinear optical, electronic, and biological properties. Such studies provide insights into the molecules' reactivity, stability, and potential applications, including their use as photo sensitizers in dye-sensitized solar cells (DSSCs) and their interaction with various biological targets. This highlights the versatility of triazole derivatives in both material science and biological research (J. S. Al-Otaibi, Aljawhara H. Almuqrin, Y. Mary, 2020).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c1-2-4-13(5-3-1)14-10-25-18-20-19-17(21(14)18)24-9-12-6-7-15-16(8-12)23-11-22-15/h1-8,10H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJCGZHBOLNVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2642511.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642512.png)
![1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642513.png)
![N-(4-methylphenyl)-2-[7-oxo-2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2642514.png)
![N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2642515.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B2642524.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2642527.png)
![3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2642528.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2642529.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2642530.png)
![[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate](/img/structure/B2642531.png)
![2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2642532.png)